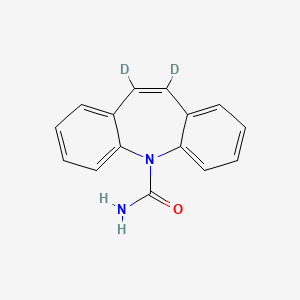
Carbamazepine-d2 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamazepine-d2 (Major) is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterium atoms replace hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, potentially leading to improved stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbamazepine-d2 (Major) can be synthesized through the deuteration of carbamazepine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, carbamazepine can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods: In industrial settings, the production of carbamazepine-d2 (Major) typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: Carbamazepine-d2 (Major) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Carbamazepine-d2 can be oxidized to form carbamazepine-10,11-epoxide-d2, a pharmacologically active metabolite.
Reduction: Reduction reactions can convert carbamazepine-d2 to its reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the carbamazepine-d2 molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carbamazepine-10,11-epoxide-d2.
Reduction: Reduced forms of carbamazepine-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamazepine-d2 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of carbamazepine.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of carbamazepine.
Medicine: Utilized in clinical research to explore its efficacy and safety in treating epilepsy and bipolar disorder.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic effects of carbamazepine.
Mecanismo De Acción
Carbamazepine-d2 (Major) exerts its effects by inhibiting voltage-gated sodium channels in neurons, which stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. This action helps to control seizures and stabilize mood in patients with bipolar disorder. The deuterium atoms in carbamazepine-d2 may enhance its metabolic stability, potentially leading to prolonged therapeutic effects.
Comparación Con Compuestos Similares
Carbamazepine: The non-deuterated form, widely used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with improved pharmacokinetic properties and fewer side effects.
Uniqueness: Carbamazepine-d2 (Major) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to non-deuterated carbamazepine. This can lead to better therapeutic outcomes and reduced side effects in clinical applications.
Propiedades
IUPAC Name |
5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-QDRJLNDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701340028 |
Source


|
| Record name | Carbamazepine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189902-21-3 |
Source


|
| Record name | Carbamazepine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Does the form of Carbamazepine affect its potential to harm teeth?
A1: While this specific study [] doesn't directly compare different formulations of Carbamazepine, it highlights that the liquid oral suspension of Carbamazepine, often prescribed for children, exhibited potential for dental erosion. The study found alterations in bovine enamel structure after exposure to the liquid medication, suggesting a risk for human teeth as well. Further research comparing various formulations (e.g., tablets, extended-release capsules) is needed to fully understand if and how formulation impacts the risk of dental erosion.
Q2: What properties of liquid Carbamazepine contribute to its potential to damage tooth enamel?
A2: The research [] examined several physicochemical properties of liquid Carbamazepine that likely contribute to its erosive potential:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

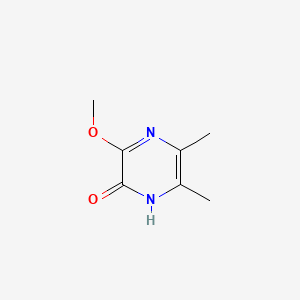
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
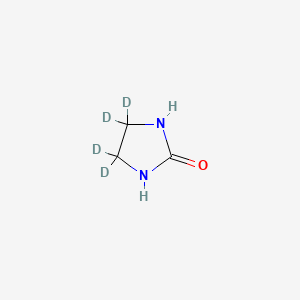

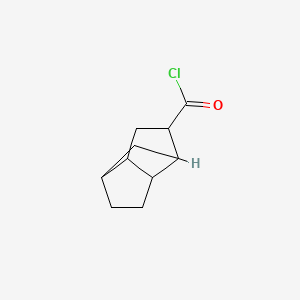
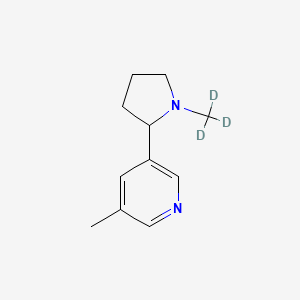
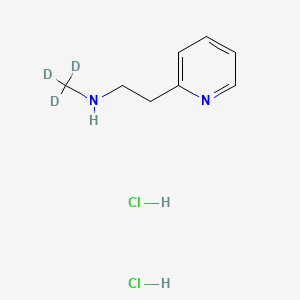
![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
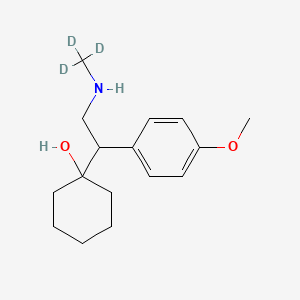
![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)
